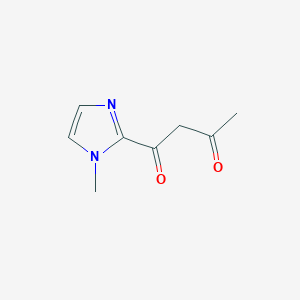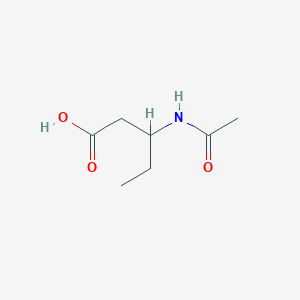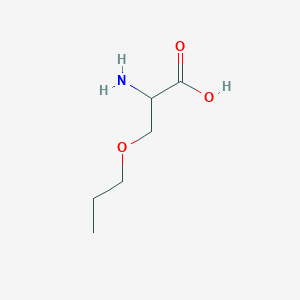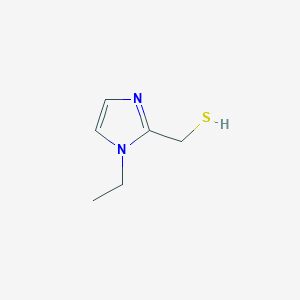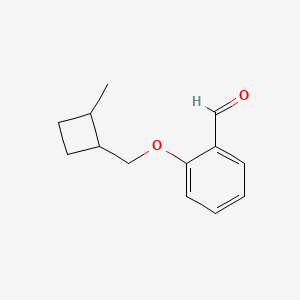
2-((2-Methylcyclobutyl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-methylcyclobutylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclobutyl)methoxy)benzaldehyde typically involves the reaction of 2-methylcyclobutylmethanol with benzaldehyde under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst, solvent, and reaction conditions are critical to ensure the efficiency and cost-effectiveness of the production process. Advanced techniques such as flow chemistry and process intensification may be employed to enhance the production rate and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methylcyclobutyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((2-Methylcyclobutyl)methoxy)benzoic acid.
Reduction: 2-((2-Methylcyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-Methylcyclobutyl)methoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Methylcyclobutyl)methoxy)benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzaldehyde: A simpler analog with a methoxy group directly attached to the benzene ring.
4-Methoxybenzaldehyde: Another analog with the methoxy group in the para position relative to the aldehyde group.
2-Methylbenzaldehyde: A compound with a methyl group attached to the benzene ring instead of a methoxy group.
Uniqueness
2-((2-Methylcyclobutyl)methoxy)benzaldehyde is unique due to the presence of the 2-methylcyclobutylmethoxy group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-[(2-methylcyclobutyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-10-6-7-12(10)9-15-13-5-3-2-4-11(13)8-14/h2-5,8,10,12H,6-7,9H2,1H3 |
Clave InChI |
XTLPYPWTMDXPOR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC1COC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


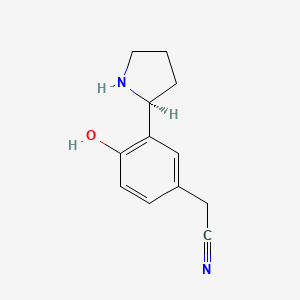
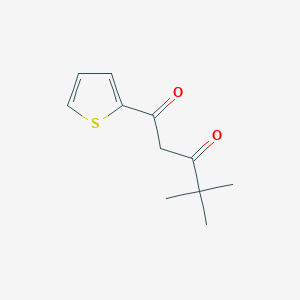
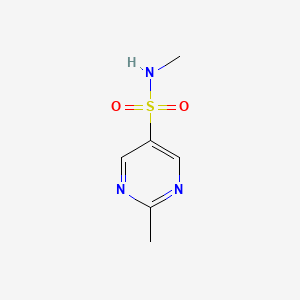

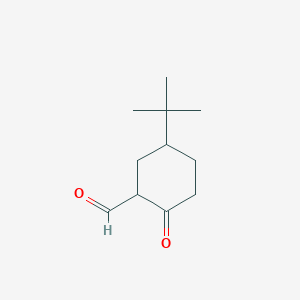
![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
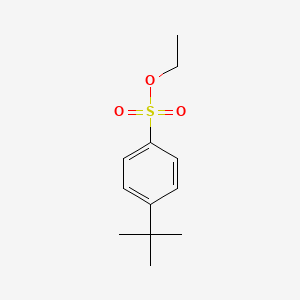
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
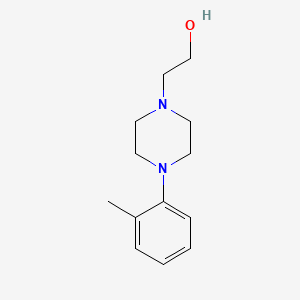
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)
